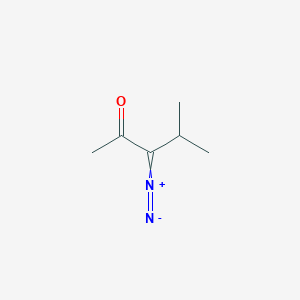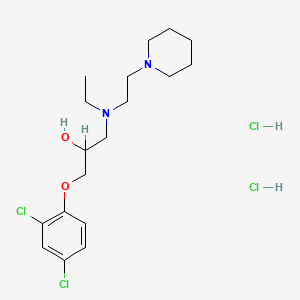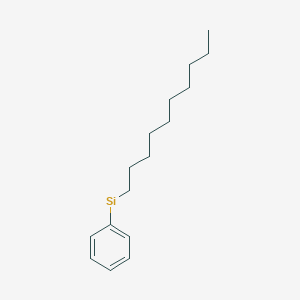
Copper--lanthanum (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–lanthanum (1/1) is a compound that combines copper and lanthanum in a 1:1 ratio Lanthanum is a member of the lanthanide series, known for its unique properties and applications in various fields Copper, on the other hand, is a transition metal widely used for its excellent electrical and thermal conductivity
準備方法
Synthetic Routes and Reaction Conditions: Copper–lanthanum (1/1) can be synthesized using various methods, including wet chemical processes and solid-state reactions. One common method involves the co-precipitation of copper and lanthanum salts, followed by calcination. For instance, copper nitrate and lanthanum nitrate can be dissolved in water, and a precipitating agent such as sodium hydroxide is added to form a mixed hydroxide precipitate. This precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired compound .
Industrial Production Methods: In industrial settings, the Pechini process is often used to produce copper–lanthanum compounds. This method involves the chelation of metal cations with citric acid, followed by polyesterification with ethylene glycol. The resulting polymeric precursor is then calcined to form the final product .
化学反応の分析
Types of Reactions: Copper–lanthanum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper in the compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Lanthanum can be reduced using reducing agents like hydrogen gas.
Substitution: The compound can undergo substitution reactions with other metal ions or ligands under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of copper can result in the formation of copper oxide, while reduction of lanthanum can yield elemental lanthanum .
科学的研究の応用
Copper–lanthanum (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of biosensors and bioimaging agents.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: Copper–lanthanum compounds are used in the production of advanced materials, such as high-temperature superconductors and magnetic materials .
作用機序
The mechanism of action of copper–lanthanum (1/1) involves the interaction of copper and lanthanum ions with various molecular targets. Copper ions can participate in redox reactions, while lanthanum ions can form stable complexes with phosphate groups. These interactions can affect various biochemical pathways and processes, such as enzyme activity and cellular signaling .
類似化合物との比較
Copper–lanthanum (1/1) can be compared with other similar compounds, such as:
Copper–cerium (1/1): Similar to copper–lanthanum, this compound is used in catalytic applications but has different redox properties due to the presence of cerium.
Copper–yttrium (1/1): This compound is used in high-temperature superconductors and has distinct magnetic properties compared to copper–lanthanum.
Copper–neodymium (1/1): Known for its use in permanent magnets, this compound has different electronic and magnetic properties compared to copper–lanthanum .
特性
CAS番号 |
12053-91-7 |
|---|---|
分子式 |
CuLa |
分子量 |
202.45 g/mol |
IUPAC名 |
copper;lanthanum |
InChI |
InChI=1S/Cu.La |
InChIキー |
FQVNUZAZHHOJOH-UHFFFAOYSA-N |
正規SMILES |
[Cu].[La] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




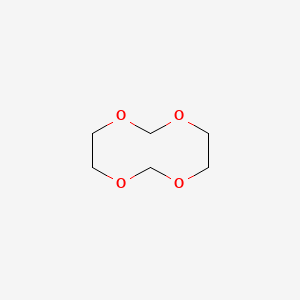

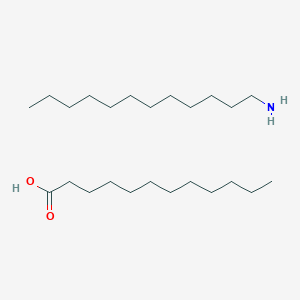
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


